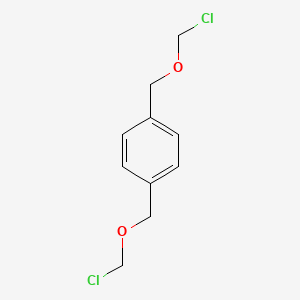

1,4-Bis(chloromethoxymethyl)benzene

Description

Structural Classification and Unique Features of Aromatic Bis(chloromethoxymethyl) Compounds

1,4-Bis(chloromethoxymethyl)benzene belongs to the class of aromatic ethers and can also be classified as a derivative of benzyl (B1604629) chloride. The core of the molecule is a stable benzene (B151609) ring, which provides a rigid scaffold. The defining features are the two chloromethoxymethyl groups attached at opposite ends of this ring. Each of these functional groups contains a highly reactive chloromethyl (-CH₂Cl) unit linked to the aromatic ring via an ether linkage (-O-).

The presence of two such groups on a single aromatic core is a key feature. This bifunctionality allows the molecule to act as a crosslinking agent or as a monomer in polymerization reactions, enabling the formation of extended, three-dimensional polymer networks. The reactivity of the C-Cl bond is enhanced by the adjacent oxygen atom (an alpha-chloro ether), making it susceptible to nucleophilic substitution reactions. This inherent reactivity is central to its utility in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Systematic Name | This compound who.int |

| Molecular Formula | C₁₀H₁₂Cl₂O₂ who.int |

| Relative Molecular Mass | 235.1 who.int |

This table summarizes key properties of the compound.

Overview of Potential Research Trajectories for this compound

The primary research applications for this compound stem from its role as a versatile bifunctional building block. The reactivity of its two chloromethyl ether groups allows it to connect different molecular units, leading to the synthesis of complex macromolecular structures.

One significant area of investigation is in polymer chemistry. It has been explored for the production of specialized polymers, including ion-exchange resins. who.int These resins are materials with charged groups that can exchange ions with the surrounding solution, finding use in water purification and other separation processes.

Furthermore, its capacity to act as a crosslinking agent is a major focus. Crosslinking is a process that links polymer chains together, resulting in materials with enhanced mechanical strength, thermal stability, and chemical resistance. By reacting with other monomers or polymers, this compound can create robust, networked materials suitable for various applications.

Table 2: Research Applications of this compound

| Research Area | Description of Application |

| Polymer Chemistry | Investigated for use in the production of ion-exchange resins. who.int |

| Material Science | Utilized as a crosslinking agent to create polymers with enhanced thermal stability and mechanical properties. |

This table highlights the principal research directions for the compound.

Fundamental Reactivity Considerations Derived from Related Benzyl Chloromethyl Ether Analogues

The reactivity of this compound is best understood by examining its functional group, the chloromethyl ether. This group's reactivity is well-documented through studies of simpler, related molecules such as benzyl chloromethyl ether (BOM chloride) and chloromethyl methyl ether (CMME). orgsyn.orgnbinno.comnih.gov

The key reaction pathway for these compounds is nucleophilic substitution. The chlorine atom in the chloromethyl group is a good leaving group, and its departure is facilitated by the adjacent ether oxygen atom. This leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. This electrophilic intermediate is then readily attacked by a wide range of nucleophiles, such as alcohols, amines, and carbanions.

In the case of this compound, this reactivity is present at both ends of the molecule. This allows it to react with two equivalents of a monofunctional nucleophile or, more significantly, with difunctional or polyfunctional nucleophiles to form polymers. For example, reaction with a diamine or a diol would lead to the formation of a linear polymer chain through the repeated formation of new C-N or C-O bonds. When used with monomers having more than two reactive sites, it can form highly cross-linked, three-dimensional networks. The principles of the Blanc chloromethylation reaction, which introduces chloromethyl groups onto aromatic rings, also provide insight into the electrophilic nature of the reactive species involved. chempanda.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

56894-91-8 |

|---|---|

Molecular Formula |

C10H12Cl2O2 |

Molecular Weight |

235.1 g/mol |

IUPAC Name |

1,4-bis(chloromethoxymethyl)benzene |

InChI |

InChI=1S/C10H12Cl2O2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-8H2 |

InChI Key |

BXIVHTWXKYBJEM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1COCCl)COCCl |

Canonical SMILES |

C1=CC(=CC=C1COCCl)COCCl |

Other CAS No. |

56894-91-8 |

Synonyms |

1,4-bis(chloromethoxymethyl)benzene |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Bis Chloromethoxymethyl Benzene and Analogous Structures

Established Synthetic Routes for Aromatic Chloromethyl Ethers

The preparation of aromatic chloromethyl ethers, including 1,4-bis(chloromethoxymethyl)benzene, has traditionally been accomplished through direct and indirect methods.

Direct Chloromethylation Strategies

Direct chloromethylation involves the introduction of a chloromethyl group onto an aromatic ring in a single step. The Blanc chloromethylation is a classic example of this approach, reacting an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.org The reaction proceeds through an electrophilic aromatic substitution mechanism. youtube.com The conditions protonate the formaldehyde, making the carbon atom more susceptible to attack by the aromatic π-electrons. wikipedia.org The resulting benzyl (B1604629) alcohol is then converted to the corresponding chloride. wikipedia.org

A variety of chloromethylating agents can be employed. For instance, chloromethyl methyl ether (MOMCl) can be used to introduce the chloromethyl group. wikipedia.org This method is particularly useful for the production of ion-exchange and Merrifield resins. wikipedia.org

A specific synthesis technology for 1,4-bis(chloromethyl)benzene (B146612) involves the reaction of p-xylene (B151628) with chlorine under LED light irradiation in the presence of an ionic liquid catalyst. google.com This process is solvent-free and results in a high conversion rate and product purity of 99% or more. google.com

| Starting Material | Reagents | Catalyst | Product | Purity | Reference |

| p-Xylene | Chlorine | Ionic Liquid | 1,4-Bis(chloromethyl)benzene | >99% | google.com |

| Aromatic Ring | Formaldehyde, Hydrogen Chloride | Zinc Chloride | Chloromethyl Arene | Not Specified | wikipedia.org |

| Aromatic Thiol | Formaldehyde, Concentrated HCl | None | Arylthiomethyl Chloride | Not Specified | wikipedia.org |

| Aromatic Compound | Chloromethyl methyl ether | None | Chloromethyl Arene | Not Specified | wikipedia.org |

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods for synthesizing aromatic chloromethyl ethers involve the functionalization of a precursor molecule. A common strategy is the iodination of a protected bis(hydroxymethyl)benzene, followed by deprotection and subsequent conversion of the hydroxymethyl groups to benzyl halides. researchgate.net This approach offers a reliable route to pure products. researchgate.net

Another indirect route involves the reaction of symmetric aliphatic acetals with an acid halide, catalyzed by zinc(II) salts. organic-chemistry.org This method can produce haloalkyl ethers in near-quantitative yields. organic-chemistry.orgnih.gov The reaction is typically complete within 1-4 hours and is scalable. organic-chemistry.orgnih.gov A key advantage is that the resulting haloalkyl ether solutions can be used directly in subsequent reactions without isolation, which minimizes exposure to these potentially carcinogenic compounds. organic-chemistry.org

The synthesis of α-halo ethers from symmetric acetals can also be achieved using various halide donors and catalysts. orgsyn.org For example, the reaction between dimethoxymethane (B151124) and a halide donor, catalyzed by a protic acid, can minimize the formation of the highly carcinogenic bis(chloromethyl) ether. orgsyn.org

Emerging and Sustainable Synthesis Approaches Relevant to Related Compounds

Recent research has focused on developing more sustainable and efficient methods for the synthesis of aromatic chloromethyl compounds, including the use of novel catalytic systems and green chemistry principles.

Catalytic Systems in the Preparation of Related Aromatic Chloromethyl Compounds

The use of catalytic systems is crucial for enhancing the efficiency and selectivity of chloromethylation reactions. Zinc(II) salts have been shown to be highly effective catalysts for the reaction between acetals and acid halides, producing haloalkyl ethers in high yields. organic-chemistry.orgnih.gov Even at very low catalyst loading (0.01 mol %), the reaction proceeds efficiently. organic-chemistry.org

Ionic liquids have also emerged as promising catalysts. For the synthesis of 1,4-bis(chloromethyl)benzene from p-xylene and chlorine, an ionic liquid catalyst under LED light irradiation has been demonstrated to provide high conversion rates and product purity. google.com

Photo-activated and Green Chemistry Principles in Relevant Syntheses

Photo-activated methods represent a green chemistry approach to synthesis. The use of LED light source irradiation in the synthesis of 1,4-bis(chloromethyl)benzene from p-xylene and chlorine is a prime example. google.com This method avoids the need for a solvent, reducing waste and environmental impact. google.com

Another green approach involves the in-situ generation of the chloromethylating agent from a formaldehyde precursor and hydrogen chloride in the presence of a catalytic amount of a low molecular weight carboxylic acid. google.com This process is efficient, environmentally friendly, and commercially viable for the preparation of chloromethylated compounds. google.com

Optimization of Reaction Conditions and Yields in Synthetic Protocols

Optimizing reaction conditions is critical for maximizing the yield and purity of 1,4-bis(chloromethyl)benzene and its analogs. Key parameters that can be adjusted include temperature, reaction time, and the molar ratio of reactants.

In the synthesis of 1,4-bis(chloromethyl)benzene from p-xylene, the reaction temperature is typically maintained between 110-120 °C for 3-10 hours. google.com The molar ratio of p-xylene to chlorine is generally in the range of 1:1.3-2.0. google.com Subsequent cooling to 85-90 °C and vacuum rectification at 8 mmHg and a collection temperature of 150-155 °C are employed to obtain the pure product. google.com

For the chloromethylation of benzene (B151609) compounds using chlorosulfonic acid and para-formaldehyde, the reaction is typically conducted at reduced temperatures, preferably between -5 °C and +10 °C. google.com The molar ratio of chlorosulfonic acid to the benzene derivative is ideally around 1:1. google.com

In the synthesis of chloromethyl methyl ether from methylal and acetyl chloride, the reaction is monitored by nuclear magnetic resonance and vapor phase chromatography to track the consumption of acetyl chloride. google.com

| Reaction | Temperature | Time | Molar Ratio | Yield | Reference |

| p-Xylene + Chlorine | 110-120 °C | 3-10 h | 1:1.3-2.0 (p-Xylene:Chlorine) | High | google.com |

| Benzene Derivative + Chlorosulfonic Acid/Para-formaldehyde | -5 °C to +10 °C | Up to 24 h | ~1:1 (Acid:Benzene Derivative) | Not Specified | google.com |

| Methylal + Acetyl Chloride | 25 °C | Not Specified | Substantially Equimolar | Not Specified | google.com |

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of this compound and its analogs is contingent upon rigorous purification and comprehensive characterization to ensure the identity, purity, and stability of the final products. The inherent reactivity of these compounds, particularly their susceptibility to hydrolysis, necessitates careful handling and specific analytical methods.

A common purification method for the analogous compound, 1,4-bis(chloromethyl)benzene, involves cooling a reaction solution to induce crystallization of the crude product, which is then further purified by vacuum rectification. nist.gov This technique is suitable for achieving high purity, often exceeding 99%. nist.gov For other related structures, recrystallization from appropriate solvents, such as heptane, is employed to obtain pure crystalline solids. researchgate.net High-Performance Liquid Chromatography (HPLC), particularly using reverse-phase columns, is another powerful tool for the separation and purification of these compounds and for isolating any impurities. sielc.comsielc.com

The characterization of these compounds relies on a combination of spectroscopic and physical methods to confirm their molecular structure and assess their purity.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For instance, in the ¹H NMR spectrum of the analogous p-bis(bromomethyl)benzene, the benzylic protons (PhCH₂Br) appear as a singlet at approximately 4.48 ppm, while the aromatic protons also present as a singlet at 7.37 ppm, indicative of the symmetrical nature of the molecule. rsc.org The ¹³C NMR spectrum further confirms the structure with signals corresponding to the benzylic carbons and the aromatic carbons. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the case of 1,4-bis(chloromethyl)benzene, characteristic absorption bands would be expected for C-H stretching of the aromatic ring and the chloromethyl groups, as well as C-Cl stretching vibrations. The NIST Chemistry WebBook provides reference spectra for 1,4-bis(chloromethyl)benzene, which can be used for comparison. nist.govnist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1,4-bis(chloromethyl)benzene, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (175.06 g/mol ). nist.gov PubChemLite also provides predicted mass spectrometry data for this compound, including predicted collision cross-sections for various adducts. uni.lu

Physical Characterization:

Melting Point: The melting point is a crucial physical property for assessing the purity of solid compounds. A sharp melting point range typically indicates a high degree of purity. For example, 1,4-bis(chloromethyl)benzene has a reported melting point of 98-101 °C. google.com

The table below summarizes the characterization data for some analogous structures of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| 1,4-Bis(chloromethyl)benzene | C₈H₈Cl₂ | 175.06 | 98-101 google.com | ¹H NMR (CDCl₃): δ 7.35 (s, 4H, Ar-H), 4.58 (s, 4H, CH₂Cl).IR: Available in NIST WebBook. nist.govnist.govMS (EI): Available in NIST WebBook. nist.gov |

| 1,4-Bis(trichloromethyl)benzene | C₈H₄Cl₆ | 312.84 | 108–110 | ¹H NMR (CDCl₃): δ 7.8 (s, 4H, Ar-H).¹³C NMR (CDCl₃): Signals for CCl₃ and aromatic carbons. nih.govIR (KBr): Characteristic peaks available. nih.gov |

| p-Bis(bromomethyl)benzene | C₈H₈Br₂ | 263.96 | 143.6-145.8 rsc.org | ¹H NMR (CDCl₃): δ 7.37 (s, 4H, Ar-H), 4.48 (s, 4H, CH₂Br). rsc.org¹³C NMR (CDCl₃): δ 138.1, 129.6, 33.0. rsc.org |

Due to the reactive nature of the chloromethoxy group, which is prone to hydrolysis, specialized analytical techniques may be required for the purification and characterization of this compound to prevent degradation during analysis.

Chemical Transformations and Reaction Pathways of 1,4 Bis Chloromethoxymethyl Benzene

Electrophilic Alkylation and Functionalization Reactions

The chloromethyl groups of 1,4-bis(chloromethoxymethyl)benzene are potent electrophiles, capable of participating in Friedel-Crafts alkylation reactions with other aromatic compounds. chemguide.co.uklibretexts.org In these reactions, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), the chloromethyl group acts as the source of an electrophile that attacks a second aromatic ring. chemguide.co.uknih.gov

The general mechanism involves the formation of a carbocation intermediate, or more accurately, a complex between the chloromethyl group and the Lewis acid catalyst. This complex is highly electrophilic and readily reacts with electron-rich aromatic substrates. libretexts.orgnih.gov For this compound, this bifunctionality allows for the alkylation of two equivalents of an aromatic compound or the formation of polymeric structures if reacted with a difunctional aromatic species.

This reactivity allows for the introduction of a p-xylylene bridge between two aromatic moieties, a structural motif found in various functional materials. For instance, the reaction with benzene (B151609) in the presence of a catalyst would yield 1,4-bis(benzyl)benzene. The reactivity and outcome of these alkylations are influenced by the nature of the substrate, the catalyst used, and the reaction conditions. nih.gov

Nucleophilic Displacement Reactions at Chloromethyl Ether Positions

The most common and extensively studied reactions of this compound involve the nucleophilic substitution of the chlorine atoms. The benzylic carbons are highly susceptible to attack by a wide range of nucleophiles, proceeding through an Sₙ2 mechanism. This reactivity allows for the facile introduction of various functional groups. masterorganicchemistry.comlibretexts.org

Reaction with Oxygen Nucleophiles: Alcohols and phenols react with this compound, typically in the presence of a base, to form the corresponding bis-ethers. This reaction is an extension of the Williamson ether synthesis. masterorganicchemistry.comorgoreview.commasterorganicchemistry.com The base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), deprotonates the alcohol to form a more potent alkoxide nucleophile, which then displaces the chloride. libretexts.org This method is used to synthesize a variety of symmetrical diether compounds, which can be valuable as monomers or plasticizers.

Reaction with Sulfur Nucleophiles: In a similar fashion, thiols and thiophenols can be used as nucleophiles to synthesize bis-thioethers (also known as bis-sulfides). masterorganicchemistry.com Thiolates, generated by treating thiols with a base, are excellent nucleophiles and react efficiently with this compound to form stable C-S bonds. organic-chemistry.orgyoutube.com These thioether derivatives are of interest in materials science and coordination chemistry.

Reaction with Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles like imidazole (B134444), readily displace the chlorine atoms to form the corresponding diamines. rsc.orgresearchgate.net These reactions are fundamental for creating ligands for coordination polymers and building blocks for polyamides. For example, the reaction with two equivalents of imidazole yields 1,4-bis(imidazol-1-ylmethyl)benzene (bix), a widely used flexible ligand in the construction of metal-organic frameworks and coordination polymers. rsc.org

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alcohols (ROH) | Base (e.g., NaH, NaOH) | 1,4-Bis(alkoxymethyl)benzene | masterorganicchemistry.comorgoreview.com |

| Thiols (RSH) | Base (e.g., NaH) | 1,4-Bis(alkylthiomethyl)benzene | masterorganicchemistry.com |

| Amines (R₂NH) | Base or excess amine | 1,4-Bis(dialkylaminomethyl)benzene | researchgate.net |

| Imidazole | Base (e.g., NaOH), TBAB | 1,4-Bis(imidazol-1-ylmethyl)benzene | rsc.org |

This table provides a generalized summary. Specific yields and conditions vary based on the substrate and literature source.

Polymerization Mechanisms and Cross-Linking Properties

The bifunctional nature of this compound makes it an important monomer for the synthesis of various polymers and a useful agent for creating cross-linked networks.

This compound is a key precursor for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, which are important conducting polymers. wikipedia.orgjlu.edu.cnrsc.org In one of the common synthetic routes, the "Gilch route," 1,4-bis(chloromethyl)benzene (B146612) is treated with a strong base, such as potassium tert-butoxide. The base promotes a double elimination of HCl to form a highly reactive p-quinodimethane intermediate. This intermediate then polymerizes in situ to yield a precursor polymer, which upon thermal treatment eliminates the side groups to form the conjugated PPV backbone. researchgate.net

Derivatives of 1,4-bis(chloromethyl)benzene with alkoxy side chains are often used to improve the solubility of the resulting PPV polymers, which is crucial for their processing into thin films for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. jlu.edu.cnuh.eduresearchgate.net

Due to its two reactive chloromethyl groups, this compound can act as an effective cross-linking agent. When added to a polymer with nucleophilic sites (such as hydroxyl, amino, or thiol groups) on its chains, it can form covalent bonds that link the polymer chains together. This process creates a three-dimensional polymer network, which enhances the material's mechanical strength, thermal stability, and solvent resistance. For example, it can be used to cross-link polymers like polyvinyl alcohol or polyamines. The extent of cross-linking can be controlled by the amount of the cross-linking agent added. This property is particularly useful in the production of resins, coatings, and hydrogels.

While this compound itself is not typically electropolymerized directly, its derivatives and the polymers synthesized from it, such as PPV, are central to the field of electroactive polymers. researchgate.net PPV and its analogues can be doped, either chemically or electrochemically, to become electrically conductive. wikipedia.org The mechanism of electropolymerization for related aromatic compounds often involves the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and eventually a polymer film that deposits on the electrode surface. The electrochemical properties of PPV derivatives, such as their oxidation and reduction potentials, are critical for their function in electronic devices and can be tuned by modifying the chemical structure, often by using different derivatives of 1,4-bis(chloromethyl)benzene in the initial synthesis. researchgate.net

Derivatization for Advanced Chemical Intermediates

Beyond its role in polymerization, this compound is a starting point for synthesizing a range of valuable, non-polymeric chemical intermediates.

The nucleophilic displacement reactions described in section 3.2 are the primary means of derivatization. For example:

Reaction with sodium cyanide can produce 1,4-bis(cyanomethyl)benzene (p-phenylenediacetonitrile). This dinitrile is a valuable intermediate that can be hydrolyzed to p-phenylenediacetic acid or reduced to the corresponding diamine.

Oxidation of 1,4-bis(chloromethyl)benzene can lead to terephthalic acid or other related compounds.

It serves as a key building block in the synthesis of complex macrocycles. arkat-usa.org By reacting it with other bifunctional nucleophiles under high-dilution conditions that favor intramolecular cyclization, large ring structures can be constructed. These macrocycles are of interest in host-guest chemistry and as synthetic ionophores. For example, reaction with a diol under basic conditions can yield a crown ether-like macrocycle containing a p-xylylene unit. arkat-usa.org

Table 2: Key Derivatives and Their Synthesis from this compound

| Derivative Class | Synthetic Transformation | Key Reagents | Importance of Derivative | Reference |

|---|---|---|---|---|

| Bis-ethers | Williamson Ether Synthesis | Alcohols, Base | Monomers, Solvents | orgoreview.com |

| Bis-thioethers | Thiolation | Thiols, Base | Ligands, Material Precursors | masterorganicchemistry.com |

| Bis-amines | Amination | Amines | Ligands, Monomers | rsc.org |

| Dinitriles | Cyanation | NaCN or KCN | Precursor to Diacids and Diamines | - |

| Macrocycles | Cyclization with di-nucleophiles | Diols, Diamines, Dithiols | Host-Guest Chemistry | arkat-usa.org |

This table illustrates the versatility of this compound as a starting material.

Applications of 1,4 Bis Chloromethoxymethyl Benzene in Materials Science and Polymer Chemistry

Development of Ion-Exchange Resins Utilizing 1,4-Bis(chloromethoxymethyl)benzene

This compound and its analogues are effective reagents for the functionalization of pre-formed polymers to create ion-exchange resins. The primary mechanism involves the chloromethylation of an inert polymer backbone, such as a styrene-divinylbenzene (PS-DVB) copolymer, followed by amination to introduce charged functional groups.

In a process analogous to using this compound, researchers have utilized 1,4-bis(chloromethoxy)butane (B169855) to chloromethylate PS-DVB beads. This reaction is typically catalyzed by a Lewis acid, such as stannic chloride, at low temperatures. The chloromethylated intermediate is then reacted with an amine, like aqueous trimethylamine, to introduce quaternary ammonium (B1175870) groups, thereby converting the polymer into a strong base anion-exchange resin. The degree of cross-linking in the initial PS-DVB copolymer is a critical parameter that influences the final properties of the resin. The porous structure of the parent copolymer is largely maintained throughout these modification steps.

The resulting anion-exchange resins are characterized by their ion-exchange capacity, which is a measure of the number of active sites available for ion exchange. This capacity can be precisely determined through titration procedures. While effective, this method of postsynthesis modification involves the use of chloromethylating agents. Alternative synthesis routes for ion-exchange resins sometimes seek to avoid these reagents by starting with monomers that already contain the necessary functional groups, such as vinylbenzyl chloride. researchgate.net

Table 1: Properties of Anion-Exchange Resins Prepared with a Chloromethylating Agent Analogous to this compound

| Resin ID | DVB Cross-linking (%) | Exchange Capacity (meq/g) |

|---|---|---|

| X-10 | 10 | 3.8 |

| X-16 | 16 | 3.5 |

Data derived from research on anion-exchange resins synthesized using 1,4-bis(chloromethoxy)butane, a structural and functional analogue.

Monomer in the Synthesis of Functional Polymeric Materials

The two reactive chloromethyl groups enable this compound to act as a bifunctional monomer in various polymerization reactions. This allows for its incorporation into polymer backbones, leading to materials with specific functionalities.

Derivatives of 1,4-Bis(chloromethyl)benzene (B146612) (BCMB) are considered vital intermediates for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. jlu.edu.cn PPVs are a major class of conjugated polymers known for their electroluminescent properties, making them suitable for applications like organic light-emitting diodes (OLEDs). uh.edu The synthesis of soluble PPV derivatives often requires the use of BCMB-type monomers functionalized with long alkoxy groups to enhance processability. jlu.edu.cn

The Gilch reaction is a common method for synthesizing PPV derivatives, where a bis(halomethyl)benzene monomer is polymerized with a strong base like potassium tert-butoxide. nih.gov Another important synthetic pathway is the Horner-Emmons coupling reaction, which involves reacting a bis(phosphonate) derivative with a dialdehyde. uh.edu For instance, a related compound, 1,4-bis(chloromethyl)-2,5-bis(3-(heptyloxy)propyl)benzene, can be converted into its corresponding bis(diethylphosphonate) monomer. uh.edu This phosphonate-functionalized monomer is then polymerized to yield a soluble PPV derivative. uh.edu The use of such precursor routes is crucial because unsubstituted PPV is generally insoluble and infusible, which limits its practical application. uh.eduresearchgate.net

The bifunctional nature of this compound and its parent compound, BCMB, makes them suitable candidates for creating highly cross-linked polymer networks. BCMB can undergo polymerization to form hyper-crosslinked polymers (HCPs). smolecule.com These materials are characterized by their high porosity, large surface area, and robust chemical structure. mdpi.com

While direct synthesis of hyperbranched polymers using only a bifunctional monomer like this compound is not typical, it can be a key component in such syntheses. For example, hyperbranched PPV derivatives have been successfully synthesized by co-polymerizing a bifunctional monomer with a trifunctional monomer, such as 1,3,5-tris(bromomethyl)benzene. nih.gov In this approach, the 1,4-disubstituted monomer acts as the linear chain extender, while the 1,3,5-trisubstituted monomer introduces the branching points, leading to a hyperbranched topology. nih.gov This strategy demonstrates the potential for this compound to serve as a critical linear unit in the construction of more complex, three-dimensional polymer architectures like hyperbranched polymers and, by extension, Covalent Organic Frameworks (COFs).

Engineering of Polymeric Adsorbents and Separations Media (via cross-linking)

The ability of this compound to act as an effective cross-linking agent is fundamental to its application in engineering polymeric adsorbents and separation media. By reacting with and linking different polymer chains, it can create a stable, porous network structure essential for adsorption processes.

This application is closely related to the development of ion-exchange resins, where it is used to functionalize and inherently cross-link polymer beads. Beyond ion exchange, these cross-linked porous polymers can be designed for the separation of specific molecules. For example, nanoporous organic polymers are synthesized using cross-linkers to create materials capable of separating structurally similar compounds like benzene (B151609) and cyclohexane. researchgate.net The pore size, surface area, and surface chemistry of the resulting adsorbent can be tuned by the choice of the monomers and the cross-linking agent, making this compound a potentially valuable tool for creating customized separation media.

Integration into Specialty Polymer Formulations

The integration of this compound derivatives into specialty polymer formulations has led to the development of advanced materials with unique electro-optical properties. A prominent example is its use in creating polymers for electrochromic devices (ECDs), which can change color in response to an applied voltage. researchgate.netnih.gov

Researchers have synthesized a series of novel electrochromic polymers based on 1,4-bis((9H-carbazol-9-yl)methyl)benzene (bCmB), a derivative of the target compound. nih.gov This monomer was electropolymerized to form a homopolymer (PbCmB) and copolymerized with other monomers like 2,2'-bithiophene (B32781) to form copolymers. nih.gov These polymers, when coated as thin films, exhibit distinct color changes at different applied voltages. For instance, the homopolymer film transitions from bright gray to dark gray, dark khaki, and dark olive green as the voltage is increased from 0.0 to 1.2 V. nih.gov

The performance of these materials in ECDs is evaluated based on metrics such as transmittance variation (ΔT) and coloration efficiency (η). Dual-layer devices constructed with these polymers as the anodic layer and poly(3,4-ethylenedioxythiophene) (PEDOT) as the cathodic layer have shown high contrast and good coloration efficiency, demonstrating their potential for practical applications in smart windows, displays, and sensors. nih.gov

Table 2: Electrochromic Performance of Polymers Derived from 1,4-bis((9H-carbazol-9-yl)methyl)benzene (bCmB)

| Polymer | Comonomer | Max. Transmittance Variation (ΔT) | Coloration Efficiency (η) (cm²/C) |

|---|---|---|---|

| P(bCmB-co-bTP) | 2,2'-Bithiophene | 39.56% at 685 nm | 160.5 at 685 nm |

| P(bCmB-co-bTP)/PEDOT ECD | 2,2'-Bithiophene | 40.7% at 635 nm | 428.4 at 635 nm |

Data from a study on electrochromic polymers containing a this compound derivative. nih.gov

Role in Advanced Organic Synthesis and Complex Molecule Construction

As a Bifunctional Building Block in Multi-Step Syntheses

1,4-Bis(chloromethoxymethyl)benzene is a symmetrical aromatic compound featuring two reactive chloromethoxymethyl groups positioned at the para positions of a central benzene (B151609) ring. This bifunctional nature is the cornerstone of its utility in multi-step syntheses, allowing it to act as a rigid linker or spacer to connect two other molecular fragments. The presence of two reactive sites enables the construction of larger, more complex molecules through sequential or simultaneous reactions.

The reactivity of the chloromethyl ether moieties is central to its function. The chlorine atom is a good leaving group, susceptible to nucleophilic substitution reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at both ends of the molecule. The ether linkage, while generally stable, can also be cleaved under specific, often harsh, acidic conditions, providing another potential point of chemical modification.

The rigid p-phenylene unit between the two reactive groups imparts a defined geometry and conformational constraint to the molecules synthesized from it. This is a crucial feature in the design of molecules with specific shapes and cavities, which is fundamental to the fields of host-guest chemistry and materials science. The distance and orientation of the two functional groups are fixed, making this compound a predictable and reliable component in the assembly of intricate molecular architectures.

Introduction of Ether and Chloromethyl Functionalities

The primary role of this compound in synthetic chemistry is to introduce both ether and chloromethyl functionalities into a target molecule, although its most common application is as a bifunctional electrophile where the chloromethyl groups react. The core structure consists of a p-xylylene diether.

The chloromethyl groups are highly reactive towards a wide range of nucleophiles. This reactivity allows for the facile introduction of the CH₂-O-CH₂-Ar-CH₂-O-CH₂ unit into various molecular scaffolds. For instance, reaction with nucleophiles such as amines, thiols, or phenoxides results in the formation of new secondary amines, thioethers, or ethers, respectively, at both ends of the linker. This bifunctionality is key to its use in polymerization and macrocyclization reactions.

While the primary reactivity lies in the displacement of the chloride, the entire chloromethoxymethyl group (-CH₂OCH₂Cl) is being added to a nucleophile. The ether linkage within this group is a key structural feature that provides a degree of flexibility compared to a simple chloromethyl group.

Synthetic Strategies for Macrocycles and Supramolecular Architectures

The construction of macrocycles and supramolecular assemblies often relies on the use of rigid bifunctional linkers to create large, cyclic structures or extended polymeric networks. The defined geometry and reactive ends of this compound make it a candidate for such applications.

Macrocycle Synthesis

Macrocycles, large cyclic molecules, are of significant interest for their ability to act as hosts for smaller guest molecules and as synthetic ionophores. The synthesis of macrocycles often involves the reaction of a bifunctional electrophile with a bifunctional nucleophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

While direct examples of macrocyclization using this compound are not extensively documented in readily available literature, its structural analog, 1,4-bis(chloromethyl)benzene (B146612), is used in the production of poly(p-xylylene) polymers. ontosight.ai The principles of its reactivity can be applied to the synthesis of macrocycles. For instance, the reaction of this compound with a long-chain dithiol or diphenol under high-dilution conditions would be a viable strategy for the synthesis of novel macrocyclic thioethers or ethers. The general reaction scheme would involve the nucleophilic attack of the thiol or phenol (B47542) groups on the electrophilic carbon of the chloromethyl moiety.

A representative reaction for the synthesis of a macrocycle using a dithiol is shown below:

| Reactants | Product | Reaction Type |

| This compound + HS-(CH₂)n-SH | Macrocyclic Thioether | Nucleophilic Substitution |

Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The rigid nature of the p-phenylene spacer in this compound is advantageous for creating predictable and stable supramolecular assemblies.

By reacting this compound with appropriate complementary molecules, it is possible to create linear polymers or cross-linked networks. For example, polycondensation reactions with bisphenols or other difunctional nucleophiles can lead to the formation of polymeric materials with the -(CH₂-O-CH₂-Ar-CH₂-O-CH₂-Nu-R-Nu)- repeating unit. The properties of these polymers can be tuned by varying the nature of the nucleophilic co-monomer.

The table below summarizes the potential of this compound in creating different types of supramolecular structures.

| Supramolecular Structure | Synthetic Strategy | Key Feature of Building Block |

| Linear Polymers | Polycondensation with difunctional nucleophiles | Bifunctionality |

| Cross-linked Networks | Reaction with multifunctional nucleophiles | Bifunctionality |

| Host-Guest Complexes | Formation of macrocycles with cavities | Rigid Spacer |

Theoretical and Computational Investigations on 1,4 Bis Chloromethoxymethyl Benzene and Analogues

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 1,4-bis(chloromethoxymethyl)benzene. Methods such as Density Functional Theory (DFT) are powerful tools for this purpose. beilstein-journals.org For a molecule like this compound, a key area of interest is the influence of the chloromethoxymethyl substituents on the aromaticity and electron distribution of the benzene (B151609) ring.

The chloromethoxymethyl group is generally considered to be electron-withdrawing due to the electronegativity of both the chlorine and oxygen atoms. This inductive effect would be expected to decrease the electron density of the benzene ring. youtube.com Quantum chemical calculations can quantify this effect by computing atomic charges and mapping the electrostatic potential surface.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energies and shapes of these orbitals provide insights into the molecule's reactivity, with the HOMO indicating sites susceptible to electrophilic attack and the LUMO indicating sites prone to nucleophilic attack. For substituted benzenes, the nature of the substituent dictates the energy levels of these orbitals. scispace.com

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates susceptibility to oxidation/electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to reduction/nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and electronic transitions. rsc.org |

| Dipole Moment | ~1.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar halogenated aromatic compounds. Specific computational results for this compound are not available in the public literature.

Molecular Dynamics Simulations for Conformational Analysis

The this compound molecule possesses significant conformational flexibility due to the rotation around the C-O and C-C bonds of the side chains. Molecular dynamics (MD) simulations are an ideal tool to explore the conformational landscape of such flexible molecules. nih.gov By simulating the atomic motions over time, MD can identify the most stable conformations and the energy barriers between them. bohrium.com

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms using a force field. rsc.org The simulation would track the torsional angles of the side chains, revealing the preferred orientations of the chloromethoxymethyl groups relative to the benzene ring and to each other. This information is critical for understanding how the molecule might interact with other molecules or surfaces.

Table 2: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description | Expected Behavior |

| C(ring)-C(ring)-C-O | Rotation of the entire side chain relative to the ring | Likely to have a relatively low rotational barrier. |

| C(ring)-C-O-C | Rotation around the ether linkage | Influences the orientation of the chloromethyl group. |

| C-O-C-Cl | Rotation of the chloromethyl group | Determines the spatial position of the reactive chlorine atom. |

Mechanistic Insights into Reactivity and Selectivity via Computational Methods

Computational methods can provide detailed mechanistic insights into the reactivity of this compound. As a benzylic-type halide, the chloromethyl groups are expected to be reactive sites for nucleophilic substitution reactions. nih.gov Computational modeling can be used to study the reaction pathways for such substitutions.

For example, the reaction of this compound with a nucleophile can be modeled to determine the activation energy and the structure of the transition state. This allows for a comparison of different potential reaction mechanisms, such as SN1 versus SN2 pathways. The stability of the potential benzylic carbocation intermediate in an SN1-type mechanism can be calculated, providing insight into the favorability of this pathway. documentsdelivered.com

Furthermore, computational studies can predict the regioselectivity of reactions involving the aromatic ring. The calculated electrostatic potential and Fukui functions can indicate which of the aromatic hydrogens are more susceptible to electrophilic substitution. scispace.com

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. mdpi.com For this compound, key spectroscopic data can be computationally generated.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for assigning peaks in experimental NMR spectra.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. This allows for the assignment of characteristic vibrational modes, such as C-H stretches of the aromatic ring, C-O-C ether stretches, and C-Cl stretches. chemrxiv.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value (Illustrative) |

| ¹H NMR | Chemical Shift (CH₂) | 4.5 - 4.7 ppm |

| ¹H NMR | Chemical Shift (Aromatic) | 7.2 - 7.4 ppm |

| ¹³C NMR | Chemical Shift (CH₂) | 65 - 70 ppm |

| ¹³C NMR | Chemical Shift (Aromatic) | 125 - 140 ppm |

| IR Spectroscopy | C-Cl Stretch | 650 - 750 cm⁻¹ |

| IR Spectroscopy | C-O-C Stretch | 1050 - 1150 cm⁻¹ |

Note: These are typical ranges for the specified functional groups and are intended for illustrative purposes. Actual values would be obtained from specific DFT calculations. mdpi.comchemrxiv.org

Emerging Research Directions and Future Perspectives for 1,4 Bis Chloromethoxymethyl Benzene

Exploration of Novel Catalytic Applications

While direct catalytic applications of 1,4-Bis(chloromethoxymethyl)benzene are still an emerging field of study, the reactivity of its α-chloro ether moieties suggests significant potential. Research into related bifunctional electrophiles provides a roadmap for future investigations.

The exploration of novel catalytic systems where this compound can act as a ligand precursor or a key component in catalyst synthesis is a promising avenue. The oxygen and chlorine atoms in the chloromethoxymethyl groups offer potential coordination sites for metal centers. The development of catalysts for specific organic transformations, building upon the foundational knowledge of related compounds, is an area ripe for discovery. For instance, the related compound, 1,4-bis(imidazol-1-ylmethyl)benzene (a bix ligand), has been extensively used to create a vast number of structurally diverse and functionally intriguing coordination polymers, demonstrating the versatility of such bifunctional linkers. rsc.org

Future research may focus on designing catalysts for reactions such as:

Cross-coupling reactions: The development of palladium or nickel-based catalysts incorporating ligands derived from this compound for Suzuki, Heck, or Sonogashira coupling reactions could offer enhanced stability or selectivity.

Asymmetric catalysis: Chiral catalysts derived from this compound could be designed for enantioselective synthesis, a critical area in pharmaceutical and fine chemical production.

Tandem catalysis: The bifunctional nature of the molecule could be exploited to design catalysts capable of mediating multiple reaction steps in a single pot, leading to more efficient and sustainable chemical processes.

Design of Advanced Functional Materials

The primary area of application for bifunctional building blocks like this compound and its analogs is in the synthesis of advanced functional materials. The ability to form two bonds allows for the creation of linear polymers, cross-linked networks, and intricate supramolecular architectures.

A significant body of research exists for the closely related compound, 1,4-bis(chloromethyl)benzene (B146612), which is a key intermediate in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. jlu.edu.cn These materials are of great interest due to their electroluminescent properties and applications in organic light-emitting diodes (OLEDs). The introduction of the methoxy (B1213986) group in this compound could potentially modify the solubility, processability, and electronic properties of the resulting polymers.

Future research in this area is expected to focus on:

Conducting Polymers: Tailoring the structure of polymers derived from this compound to fine-tune their conductivity, bandgap, and charge transport properties for applications in flexible electronics, sensors, and antistatic coatings.

Porous Organic Polymers (POPs): The rigid aromatic core and reactive side chains make it an ideal candidate for the synthesis of POPs with high surface areas and tunable porosity for gas storage, separation, and catalysis.

Stimuli-Responsive Materials: Incorporating this compound into polymer networks could lead to materials that respond to external stimuli such as light, heat, or pH, with potential applications in drug delivery, smart coatings, and actuators. A review on functional polymers in photoelectrochemical biosensing highlights the growing interest in polymer-based photoactive materials as efficient and less toxic alternatives to some inorganic semiconductors. nih.gov

Table 1: Potential Functional Materials Derived from this compound and its Analogs

| Material Class | Potential Application | Key Feature Conferred by Bifunctional Monomer |

| Poly(p-phenylene vinylene) Derivatives | Organic Light-Emitting Diodes (OLEDs) | Tunable electronic and optical properties |

| Cross-linked Resins | High-performance composites, coatings | Enhanced thermal and mechanical stability |

| Porous Organic Polymers | Gas storage, catalysis, separations | High surface area and defined pore structure |

| Coordination Polymers | Sensors, magnetic materials, catalysis | Defined metal-organic frameworks |

Integration with High-Throughput Experimentation and Data Science Methodologies

The exploration of the vast chemical space accessible from this compound necessitates more efficient research methodologies. High-throughput experimentation (HTE) and data science offer powerful tools to accelerate the discovery and optimization of new materials and reactions.

HTE platforms, which involve the use of robotics and automation, can rapidly screen a large number of reaction conditions or material formulations. youtube.com For example, in the synthesis of a novel polymer from this compound, an HTE workflow could be employed to systematically vary parameters such as catalyst, solvent, temperature, and monomer ratios to quickly identify the optimal conditions for achieving desired material properties. A fully automated HTS system can produce and test 220 samples in 24 hours, which is equivalent to up to 80,000 samples per year. byk.com

Data science and computational modeling can further enhance the research process. For instance:

Quantum mechanical calculations can be used to predict the reactivity of this compound and the properties of the resulting materials, guiding experimental efforts.

Machine learning algorithms can be trained on experimental data to predict the outcomes of new experiments, reducing the number of required physical tests and accelerating the optimization process.

Analysis of "dark chemical matter" , which are compounds that have been tested in many assays but found to be inactive, can provide valuable insights. Statistical analysis of large screening datasets suggests that these compounds can still yield valuable hits with potentially higher selectivity. nih.gov

The integration of HTE and data science will be crucial for unlocking the full potential of versatile building blocks like this compound in a time- and resource-efficient manner.

Development of Sustainable Production and Utilization Processes

The principles of green chemistry are increasingly important in chemical manufacturing. Developing sustainable production and utilization processes for this compound is a key future perspective.

A significant advancement in the sustainable synthesis of the related compound, 1,4-bis(chloromethyl)benzene, has been demonstrated in a patented process. This method utilizes a solvent-free reaction of p-xylene (B151628) and chlorine in the presence of an ionic liquid catalyst, irradiated by an LED light source. google.com This approach offers several advantages over traditional methods, including high product purity, high conversion rates, fast reaction times, and lower costs.

Table 2: Comparison of Synthesis Methods for 1,4-Bis(chloromethyl)benzene

| Synthesis Method | Key Features | Sustainability Aspects |

| Traditional Chloromethylation | Use of formaldehyde (B43269), HCl, and often a metal chloride catalyst. | Can generate significant waste and use hazardous reagents. |

| Solvent-Free, LED-Irradiated Synthesis | Ionic liquid catalyst, LED light source, no solvent. google.com | High atom economy, energy-efficient, reduced waste. google.com |

Future research in this area will likely focus on adapting such sustainable methodologies for the production of this compound. This could involve:

Catalyst development: Designing highly efficient and recyclable catalysts for the chloromethoxymethylation of p-xylene.

Alternative feedstocks: Exploring the use of bio-based starting materials to reduce the reliance on fossil fuels.

Process intensification: Utilizing flow chemistry and other process intensification technologies to improve the efficiency and safety of the synthesis.

Furthermore, the development of recyclable polymers and materials from this compound will be a critical aspect of its sustainable utilization, contributing to a circular economy model.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 1,4-Bis(chloromethoxymethyl)benzene in laboratory settings?

- Methodological Guidance :

- Exposure Control : Use fume hoods, gloves (nitrile or neoprene), and safety goggles. Avoid dust generation due to its potential to cause respiratory, skin, and eye irritation .

- Storage : Store in a tightly sealed container in a cool, dry area, away from oxidizers, bases, and heat sources. Stability is compromised under UV light or temperatures exceeding 110°C .

- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid water to prevent dispersion of toxic dust .

- Toxicity Data : Acute oral LD50 in rats is 3200 mg/kg, but chronic exposure may lead to reproductive toxicity in experimental models .

Q. How can researchers verify the purity and structural identity of synthesized this compound?

- Analytical Workflow :

- Chromatography : Use HPLC with a ZORBAX ODS column (5 µm particle size) and acetonitrile/water mobile phases to separate impurities. Retention time and UV absorption (e.g., 254 nm) aid identification .

- Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR. Key signals include aromatic protons (δ 7.2–7.4 ppm) and chloromethoxy methyl groups (δ 4.5–5.0 ppm) .

- Elemental Analysis : Validate Cl content (theoretical: ~30.1%) using combustion analysis or X-ray fluorescence .

Q. What synthetic routes are most reliable for producing this compound?

- Synthesis Protocols :

- Electrophilic Substitution : React 1,4-dimethoxybenzene with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., ZnCl2). Optimize stoichiometry (2:1 molar ratio) and reaction time (6–8 hrs at 60°C) to minimize polyalkylation byproducts .

- Purification : Crystallize from ethanol/water (yield: ~70–75%). Monitor intermediates via TLC (silica gel, hexane/ethyl acetate 4:1) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound in metal-organic frameworks (MOFs)?

- Theoretical Framework :

- DFT Calculations : Use B3LYP/6-31G** to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV). Polarizability (α) and hyperpolarizability (β) values indicate potential nonlinear optical applications .

- MOF Design : Simulate ligand-metal binding using Gaussian09 with LANL2DZ basis sets for transition metals. Chloromethoxy groups enhance steric hindrance, influencing pore size and stability .

Q. What experimental strategies resolve contradictions in toxicity data for this compound?

- Data Reconciliation :

- In Vivo vs. In Vitro : While acute toxicity (LD50) is well-documented, discrepancies arise in chronic exposure studies. Conduct subchronic rodent trials (90-day exposure, 100–500 mg/kg doses) with histopathology and reproductive organ analysis .

- Mechanistic Studies : Use human cell lines (e.g., HepG2) to assess genotoxicity (Comet assay) and oxidative stress markers (ROS, glutathione levels). Compare with in silico predictions from QSAR models .

Q. How does the crystal packing of this compound influence its photochemical stability?

- Crystallography and Stability :

- Single-Crystal Analysis : Solve structure via SHELXL (monoclinic P21/c, Z=4). Chloromethoxy groups form weak C–H···Cl interactions (2.95–3.10 Å), enhancing lattice rigidity and UV stability .

- Accelerated Degradation Tests : Expose crystals to UV (254 nm, 48 hrs) and monitor decomposition via FTIR (loss of C–Cl peaks at 750 cm<sup>−1</sup>) and XRD (amorphization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.